molecular formula C17H16N2O2 B5629795 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine

Cat. No.: B5629795
M. Wt: 280.32 g/mol
InChI Key: FTZCCQIQPZISNY-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine is a complex organic compound that features both a benzodioxole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole and indole moieties. This can be achieved through a reductive amination reaction where the benzodioxole aldehyde reacts with the indole amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with serotonin receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine involves its interaction with specific molecular targets such as serotonin receptors. The indole moiety is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-N-(2H-indol-3-ylmethyl)methanamine
  • 1-(1,3-benzodioxol-5-yl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)methanamine

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine is unique due to its specific combination of benzodioxole and indole moieties, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-4-15-14(3-1)13(10-19-15)9-18-8-12-5-6-16-17(7-12)21-11-20-16/h1-7,10,18-19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZCCQIQPZISNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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